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Compound of Interest

1-(Azetidin-3-YL)-4,4-
Compound Name:
difluoropiperidine

Cat. No.: B580931

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a synthetic heterocyclic compound that has
garnered significant interest within the drug discovery and development landscape. Its structure
uniquely combines two highly sought-after motifs: the strained azetidine ring and the geminally-
difluorinated piperidine ring. The azetidine moiety, a four-membered nitrogen-containing ring,
provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors, often
improving metabolic stability and cell permeability. Concurrently, the 4,4-difluoropiperidine
group is a valuable bioisostere for a carbonyl or an unsubstituted piperidine ring. The gem-
difluoro substitution can modulate the basicity (pKa) of the piperidine nitrogen and enhance
metabolic stability by blocking potential sites of oxidation, while also potentially improving
binding affinity and other pharmacokinetic properties.[1]

This guide provides a comprehensive overview of 1-(Azetidin-3-YL)-4,4-difluoropiperidine,
detailing its fundamental properties, a logical synthetic approach, and its critical role as a
building block in the development of novel therapeutics.

Core Physicochemical Properties

The fundamental characteristics of 1-(Azetidin-3-YL)-4,4-difluoropiperidine and its common
salt forms are crucial for its application in synthesis and screening. The free base is the primary
form, while its salts, such as the hydrochloride and trifluoroacetate, are often used to improve
solubility and handling.
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Ditrifluoroacetic

Property Free Base . Hydrochloride Salt
Acid Salt
Molecular Formula CsH14F2N2[2][3] C12H16FsN204[4] CsH15CIF2N2
Molecular Weight 176.21 g/mol [2] 404.25 g/mol [4] Not explicitly found
CAS Number 1257293-83-6[2][3] 2286232-45-7[4] 1864979-29-2[5]
White to off-white ) o
Appearance ) Solid[6] Not explicitly found
powder/solid[6]
Soluble in DMSO,
Solubility methanol; limited in Not explicitly found Not explicitly found
water[6]
Store at 2-8°Cin a Store in a cool, dry o
Storage Not explicitly found

cool, dry place[3][6]

place

Structural Analysis and Chemical Representation

The molecule's structure is defined by the tertiary amine linkage between the 3-position of the
azetidine ring and the nitrogen atom of the 4,4-difluoropiperidine ring. This linkage creates a
compact and rigid scaffold that is of high interest for probing the binding pockets of biological
targets.

Caption: 2D Chemical Structure of 1-(Azetidin-3-YL)-4,4-difluoropiperidine.

Synthesis and Characterization: A Strategic
Approach

While proprietary synthesis routes are common, a plausible and efficient synthesis can be
designed based on established organic chemistry principles. A common strategy would involve
the reductive amination between a protected 3-azetidinone and 4,4-difluoropiperidine, or an N-
alkylation reaction between a protected 3-aminoazetidine and a suitable 4,4-difluoropiperidine
precursor.

A likely pathway involves the coupling of 4,4-difluoropiperidine with a protected azetidine
derivative, such as N-Boc-3-azetidinone.
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Proposed Experimental Protocol:

Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) and 4,4-difluoropiperidine
hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-
dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.2 eq) to neutralize the
hydrochloride salt.

Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride
(NaBH(OAC)s) (1.5 eq), to the mixture portion-wise at room temperature. The choice of this
reagent is critical as it is mild enough to not reduce the ketone before iminium ion formation,
thus minimizing side reactions.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous
solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting
crude product via column chromatography on silica gel.

Deprotection: Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric
acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

Final Isolation: After the deprotection is complete (monitored by TLC or LC-MS), concentrate
the solvent. The final product can be isolated as its corresponding salt or neutralized with a
base to yield the free base, 1-(Azetidin-3-YL)-4,4-difluoropiperidine.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard

analytical techniques. As indicated by available data, *H NMR, 3C NMR, and Mass

Spectrometry (MS) are essential.[2] The *H NMR spectrum would be expected to show

characteristic signals for the azetidine and piperidine ring protons.
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Synthetic Workflow

Step 2: Reductive Amination Step 3: Purification Step 4: Deprotection Step 5: Final Product Isolation
(e.g., NaBH(OAc)3) (Column Chromatography) (Removal of Boc group with acid) (Free base or salt form)

Step 1: Coupling
(N-Boc-3-azetidinone +
4,4-difluoropiperidine)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

1-(Azetidin-3-YL)-4,4-difluoropiperidine serves as a critical building block for creating more
complex molecules with therapeutic potential. The 4,4-difluoropiperidine scaffold, in particular,
has been integral in the development of antagonists for various G-protein coupled receptors
(GPCRs).

o Dopamine Receptor Antagonists: Research has identified the 4,4-difluoropiperidine scaffold
as a potent core for dopamine D4 receptor antagonists.[7] These antagonists are being
investigated for their potential in treating neurological disorders.

o Orexin Receptor Antagonists: 4,4-difluoro-piperidine compounds have also been developed
as antagonists for orexin receptors, which are implicated in sleep disorders, anxiety, and
addiction.[8]

o Privileged Scaffolds: Both the azetidine and fluorinated piperidine motifs are considered
"privileged scaffolds" in medicinal chemistry.[1] Their combination in this single, readily
available intermediate allows for rapid exploration of chemical space in lead optimization
campaigns, saving valuable time and resources in the drug discovery pipeline.
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Caption: Role as an intermediate in developing novel therapeutics.

Conclusion

1-(Azetidin-3-YL)-4,4-difluoropiperidine is more than just a chemical compound; it is an
enabling tool for medicinal chemists. Its well-defined structure, combining the rigidity of the
azetidine ring with the favorable drug-like properties imparted by the 4,4-difluoropiperidine
moiety, makes it a high-value intermediate. With a molecular weight of 176.21 g/mol for the free
base, this building block provides a solid foundation for the synthesis of next-generation
therapeutics aimed at challenging biological targets. Its strategic application continues to
contribute to the advancement of pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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